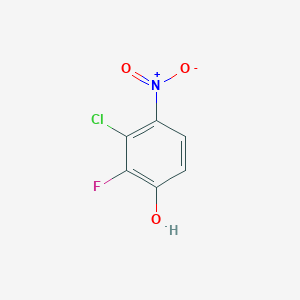

3-Chloro-2-fluoro-4-nitrophenol

Übersicht

Beschreibung

3-Chloro-2-fluoro-4-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3 It is a halogenated nitrophenol, characterized by the presence of chlorine, fluorine, and nitro groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-nitrophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-4-fluorophenol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selective nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-fluoro-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Products depend on the nucleophile used, such as 3-amino-2-fluoro-4-nitrophenol when ammonia is the nucleophile.

Reduction: 3-Chloro-2-fluoro-4-aminophenol is a major product.

Oxidation: Quinone derivatives are formed.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Chloro-2-fluoro-4-nitrophenol is utilized in various scientific applications, primarily in organic synthesis and as an intermediate in the production of pharmaceuticals. Below are some notable applications:

Synthesis of Pharmaceuticals

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups allow for modifications that lead to biologically active compounds.

| Application | Description |

|---|---|

| Antimicrobial Agents | Used in synthesizing compounds with antimicrobial properties, enhancing efficacy against resistant strains. |

| Anti-inflammatory Drugs | Acts as a precursor for developing anti-inflammatory medications, demonstrating significant therapeutic potential. |

Chemical Synthesis

In chemical synthesis, this compound is often employed as a building block for more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions.

| Reaction Type | Example |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form nitrophenolic derivatives used in dye manufacturing. |

| Coupling Reactions | Utilized in the synthesis of azo dyes, which are widely used in textiles and food industries. |

Analytical Chemistry

The compound is also used in analytical chemistry for developing methods to detect and quantify nitrophenolic compounds in environmental samples.

| Method | Description |

|---|---|

| HPLC (High-Performance Liquid Chromatography) | Employed to separate and quantify nitrophenols in water samples, aiding environmental monitoring efforts. |

| Mass Spectrometry | Utilized for the identification of nitrophenolic compounds in complex mixtures, enhancing analytical capabilities. |

Case Study 1: Antimicrobial Synthesis

A study demonstrated the synthesis of novel antimicrobial agents from this compound derivatives. The synthesized compounds exhibited significant activity against common pathogens, showcasing the compound's utility in drug development .

Case Study 2: Environmental Monitoring

Research involving HPLC methods highlighted the effectiveness of using this compound as a standard reference for detecting nitrophenols in wastewater treatment facilities. This application underscores its importance in environmental science .

Wirkmechanismus

The mechanism of action of 3-Chloro-2-fluoro-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and nitro groups can enhance its binding affinity to these targets, leading to inhibition or activation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro-4-nitrophenol

- 2-Chloro-4-nitrophenol

- 4-Fluoro-2-nitrophenol

Comparison

3-Chloro-2-fluoro-4-nitrophenol is unique due to the simultaneous presence of chlorine and fluorine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.

Biologische Aktivität

3-Chloro-2-fluoro-4-nitrophenol is a halogenated nitrophenol compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound features a nitro group and halogen substituents that significantly influence its reactivity and biological properties. The synthesis typically involves electrophilic aromatic substitution methods, utilizing chlorination and fluorination processes to introduce the respective halogens at specific positions on the phenolic ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL for certain derivatives . The compound's structural characteristics contribute to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | M. tuberculosis H37Rv |

| 3m | 4 | Rifampin-resistant M. tuberculosis |

| 3a | 16 | M. tuberculosis H37Rv |

| 3b | 32 | M. tuberculosis H37Rv |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. It was assessed against several tumor cell lines using the MTT assay, which measures cell viability based on metabolic activity. Interestingly, while some derivatives showed moderate activity, others demonstrated no significant cytotoxic effects against cancer cell lines . This suggests a selective action where certain structural modifications can enhance or diminish biological activity.

Table 2: Cytotoxicity of this compound Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | A549 (Lung) | >100 | No significant effect |

| 3m | HeLa (Cervical) | >100 | No significant effect |

| 3a | MCF7 (Breast) | 50 | Moderate activity |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Disruption of Membrane Integrity : The presence of halogens may affect membrane fluidity and integrity, contributing to antimicrobial effects.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound in clinical settings:

- Antimycobacterial Activity : A clinical evaluation demonstrated that derivatives with similar structures exhibited significant antitubercular activity, reinforcing the potential for developing new treatments against resistant strains .

- Cytotoxicity in Cancer Research : Investigations into the cytotoxic effects on various cancer cell lines revealed that modifications in the nitrophenol structure could lead to enhanced selectivity towards cancerous cells while sparing normal cells .

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMADSINXSHRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.